1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c24-19(21-18-1-3-23(12-18)11-14-2-4-25-13-14)22-20-8-15-5-16(9-20)7-17(6-15)10-20/h2,4,13,15-18H,1,3,5-12H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZTNJRNSZLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with a suitable amine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. This method includes the direct inclusion of the adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters. The reaction yields are typically high, ranging from 85% to 95% .
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the thiophene ring.
Scientific Research Applications
Anti-Tuberculosis Activity
Research has demonstrated that adamantyl ureas, including derivatives similar to 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea, exhibit significant anti-tuberculosis (TB) activity. A study highlighted the design and synthesis of novel adamantyl heteroaryl ureas aimed at enhancing in vitro pharmacokinetic properties while maintaining efficacy against Mycobacterium tuberculosis . These compounds showed improved selectivity and potency, with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range.
Soluble Epoxide Hydrolase Inhibition
Another important application of adamantyl ureas is their role as inhibitors of soluble epoxide hydrolase (sEH). Compounds structurally related to this compound have been synthesized to explore their inhibition potency against sEH, with some derivatives exhibiting IC50 values as low as 0.8 nM . This inhibition is crucial for potential therapeutic strategies targeting inflammatory diseases and pain management.
Anticancer Properties
The compound's structural features may also lend themselves to anticancer applications. Research into similar urea derivatives has shown promising antiproliferative effects against various cancer cell lines, including breast and colon cancers . The mechanism involves the inhibition of key signaling pathways such as PI3K and mTOR, which are critical for cancer cell survival and proliferation.
Antimicrobial Effects
Additionally, compounds based on the adamantane structure have been evaluated for their antimicrobial properties. The incorporation of thiophene moieties may enhance the activity against bacterial strains, making these compounds suitable candidates for further development in treating bacterial infections .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. The following table summarizes key structural components and their corresponding biological activities:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Adamantane core | Enhances solubility and bioavailability | Commonly used in drug design |
| Thiophene moiety | Potential antimicrobial activity | Increases interaction with biological targets |
| Pyrrolidine ring | Modulates pharmacokinetic properties | Influences binding affinity to targets |
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
Case Study: Anti-TB Activity
A series of adamantyl ureas were tested against drug-resistant TB strains, revealing that modifications to the urea backbone significantly affected their potency and selectivity towards Mycobacterium tuberculosis .
Case Study: Inhibition of Soluble Epoxide Hydrolase
In a study focused on sEH inhibitors, several derivatives were synthesized, demonstrating a clear correlation between structural modifications and inhibitory potency . The most effective compounds were further analyzed for their potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of epoxy fatty acids to diols. This inhibition helps maintain high concentrations of epoxy fatty acids, which have anti-inflammatory and antihypertensive effects . In the context of anticancer activity, the compound modulates the activity of the nuclear receptor Nur77, leading to changes in gene expression that promote apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparison of Selected Adamantyl Urea Derivatives
*Synthesis details and melting point inferred from structurally related thiourea analogs in .
- Melting Points: Lower melting points (e.g., 144–145°C vs.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The bicyclo[2.2.1]heptane substituent in increases logP compared to the target compound’s pyrrolidine-thiophene group, which balances hydrophobicity with polarizability.
- Metabolic Stability : Adamantane derivatives generally resist oxidative metabolism, but the thiophene-methyl group in the target compound may introduce CYP450-mediated oxidation sites absent in simpler analogs .
Biological Activity
1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features an adamantane moiety, a pyrrolidine ring, and a thiophene substituent, which contribute to its unique biological profile. The structural formula can be represented as follows:
Research indicates that derivatives of adamantane compounds can act as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) . This receptor is implicated in various neurological disorders, making compounds that modulate its activity significant for therapeutic development.
2. Pharmacological Effects
Antimicrobial Activity: Some studies have shown that related urea derivatives exhibit antimicrobial properties against various pathogens. For instance, pyrazolyl-ureas have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, the structural similarities suggest potential for similar activity.
Anti-inflammatory Effects: Compounds with urea linkages have been evaluated for their ability to inhibit pro-inflammatory cytokines. For example, certain derivatives have shown IC50 values in the nanomolar range for inhibiting p38 MAPK, a key player in inflammatory responses . This suggests that this compound may also possess anti-inflammatory properties.
Study on mGluR5 Modulation
A study focused on adamantyl diamide derivatives demonstrated their effectiveness as mGluR5 modulators. These compounds showed promise in reducing symptoms associated with neurodegenerative conditions by enhancing glutamate signaling modulation . While this study did not directly test the compound , it highlights the relevance of similar structures in neurological applications.
Antimicrobial Testing
In a comparative study of various urea derivatives, compounds structurally similar to this compound were tested against common bacterial strains. Results indicated that modifications to the urea moiety could significantly influence antibacterial potency, with some exhibiting MIC values as low as 250 μg/mL .
Data Tables
| Compound | Activity | Target | IC50/MIC (μg/mL) |
|---|---|---|---|
| 1-(Adamantan-1-yl)-3-{1-[...]} | Antimicrobial | Various Bacteria | TBD |
| Pyrazolyl-Urea Derivative | Anti-inflammatory | p38 MAPK | 53 nM |
| Adamantyl Diamide Derivative | mGluR5 Modulation | Neuroprotection | TBD |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving:
- Step 1 : Formation of the pyrrolidine intermediate by reacting thiophen-3-ylmethylamine with a suitable electrophile (e.g., 3-bromopyrrolidine) under basic conditions (e.g., DIPEA in DCM) .
- Step 2 : Urea linkage formation using carbonyldiimidazole (CDI) or triphosgene to couple the pyrrolidine intermediate with 1-adamantylamine. Optimize yield by controlling temperature (0–25°C) and solvent polarity (THF or DCM) .
- Key Reagents : Triethylamine (base), CDI (coupling agent), anhydrous solvents.
- Yield Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substituent connectivity (e.g., adamantane CH₂ at δ ~1.6–2.1 ppm, thiophene protons at δ ~6.8–7.4 ppm) .
- ESI-HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of adamantyl-urea analogs?
- Methodological Answer :
- Comparative Assays : Re-test compounds under standardized conditions (e.g., MIC against M. tuberculosis H37Rv, 7H9 media, 7-day incubation) to eliminate variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., thiophene vs. oxadiazole in , compounds 40–46) and correlate with activity trends .
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to mycobacterial enzymes (e.g., DprE1) and validate via enzyme inhibition assays .
Q. How can hydrogen bonding patterns in the crystal structure inform drug design?
- Methodological Answer :
- Crystallography : Solve the X-ray structure to identify intermolecular interactions (e.g., urea NH···O=C hydrogen bonds, adamantane-thiophene van der Waals contacts) .
- DFT Calculations : Use Gaussian 16 to model energetically favorable conformations and compare with experimental data .
- Bioisosteric Replacement : Replace thiophene with bioisosteres (e.g., furan) to enhance solubility while retaining hydrogen-bonding capacity .
Q. What experimental design principles optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary factors (temperature, solvent, catalyst loading) using a factorial design (e.g., 2^k) to identify critical parameters .
- In Situ Monitoring : Employ ReactIR to track intermediates (e.g., isocyanate formation) and adjust reaction kinetics in real time .
- Scale-Up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., urea coupling) to improve reproducibility .
Q. How can researchers address discrepancies in NMR data across different solvent systems?
- Methodological Answer :
- Solvent Screening : Acquire NMR spectra in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced shifts (e.g., adamantane proton splitting in polar solvents) .
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamer interconversion) by analyzing line broadening at low temperatures (−40°C) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings, especially for crowded regions (e.g., pyrrolidine-thiophene junction) .
Methodological Challenges and Solutions
Q. What analytical techniques mitigate impurity formation during synthesis?
- Answer :
- Prep-HPLC : Separate diastereomers or regioisomers using chiral columns (e.g., Chiralpak IA, isocratic elution) .
- Ion Chromatography : Detect and remove ionic byproducts (e.g., unreacted amines) .
- Mass-Directed Purification : Use LC-MS to isolate target masses in complex mixtures .
Q. How can in silico models predict metabolic stability of this compound?
- Answer :
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism sites (e.g., thiophene oxidation) .
- MD Simulations : Simulate liver microsome interactions (e.g., GROMACS) to identify vulnerable functional groups .
Tables for Key Data
Table 1 : Representative Yields and Characterization Data for Adamantyl-Urea Analogs
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| 40 () | Thiophene-2-yl | 42.4 | 211–213 | 1H: 1.6 (adamantane), 7.2 (thiophene) |
| 45 () | Oxazol-2-yl | 40.6 | 189–192 | 13C: 152.1 (urea C=O) |
Table 2 : Optimization of Urea Coupling Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes imidazole byproducts |
| Solvent | Anhydrous THF | Enhances CDI reactivity |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
